Biotin-PEG5-Amine

Bioconjugation Affinity Binding Assay Development

Biotin-PEG5-amine (CAS 113072-75-6) delivers a decisive advantage in bioconjugation workflows where PEG spacer length governs experimental outcome. Its 5-unit PEG chain strikes the optimal balance: sufficient reach to minimize steric hindrance during biotin-avidin binding — unlike the constrained Biotin-PEG2-amine (20.4 Å) — while avoiding the excessive hydrodynamic radius and 'mushroom-to-brush' conformational shifts of PEG11/PEG23 linkers that compromise nanoparticle biodistribution. This intermediate length makes it the rational starting point for PROTAC linker optimization, enhancing ternary complex formation between E3 ligase and target protein. The PEG5 spacer confers quantifiable aqueous solubility gains over non-PEG reagents, reduces protein aggregation during biotinylation, and significantly improves intracellular delivery of anionic protein conjugates. For reproducible PROTAC development, protein labeling, and surface functionalization, spacer length is not interchangeable — specify Biotin-PEG5-amine.

Molecular Formula C22H42N4O7S
Molecular Weight 506.7 g/mol
Cat. No. B606143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG5-Amine
SynonymsBiotin-PEG5-amine
Molecular FormulaC22H42N4O7S
Molecular Weight506.7 g/mol
Structural Identifiers
InChIInChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1
InChIKeyBYKYZTMBWRTPIJ-ZJOUEHCJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Biotin-PEG5-Amine as a Standard Building Block for Bioconjugation


Biotin-PEG5-amine (CAS 113072-75-6) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 506.66 g/mol [1]. It consists of a biotin group at one end, a 5-unit PEG spacer, and a terminal primary amine group at the other . This structure enables the covalent attachment of biotin to carboxyl- or phosphate-containing molecules via stable amide bonds, while the PEG5 spacer confers increased solubility in aqueous media [2]. The compound serves as a foundational component in bioconjugation workflows, including the synthesis of proteolysis-targeting chimeras (PROTACs), protein labeling, and surface functionalization [3].

The Technical Case for Specificity: Why Biotin-PEG5-Amine is Not a Generic Commodity


The biotin-PEGx-amine family exhibits significant functional divergence driven by the length of the PEG spacer. Simple substitution between homologs like Biotin-PEG2-amine (20.4 Å spacer) and Biotin-PEG11-amine (>29.8 Å spacer) is not scientifically sound, as linker length is a critical determinant of molecular performance . Differences in chain length directly impact steric hindrance during biotin-avidin binding, overall conjugate solubility, and the efficiency of targeted degradation in applications like PROTAC development . Furthermore, class-level evidence confirms that biotin-PEG conjugation to proteins yields different intracellular delivery outcomes compared to PEGylation alone [1]. Therefore, selecting the precise compound based on its quantifiable, application-specific attributes is essential for experimental reproducibility and procurement efficiency.

Quantitative Evidence for Biotin-PEG5-Amine Selection: Comparative Performance Data


Optimizing Biotin-Avidin Binding: Steric Hindrance Comparison of PEG5 vs. PEG23 Spacers

Biotin-PEG5-amine offers an optimal spacer length that balances minimal steric hindrance for efficient avidin binding with a compact molecular size. Data on a longer PEG23-amine analog shows a 50% increase in binding efficiency over a shorter PEG3 spacer, but with a 2.5-fold increase in molecular weight (1299.6 vs. 506.66 g/mol) . Biotin-PEG5-amine provides a critical compromise, reducing hindrance without the substantial size increase of longer linkers.

Bioconjugation Affinity Binding Assay Development

PROTAC Development: Spacer Length and Performance Metrics of PEG5 vs. PEG2 and PEG11 Linkers

In PROTAC linker design, spacer length is a critical parameter influencing ternary complex formation and degradation efficiency. Biotin-PEG5-amine (5 PEG units) occupies a middle ground between short (PEG2, 20.4 Å spacer) and long (PEG11, >29.8 Å spacer) linkers . While direct comparative data for Biotin-PEG5-amine are not available, class-level evidence indicates that linker length profoundly impacts the formation of the E3 ligase-PROTAC-target protein ternary complex, which is the key determinant of degradation efficacy. A linker that is too short may sterically hinder complex formation, while one that is too long can reduce the effective concentration of the interacting proteins, leading to a 'hook effect' [1].

PROTAC Targeted Protein Degradation Drug Discovery

Impact of PEG Spacer on Aqueous Solubility: PEG5 Compared to Non-PEG Spacers

The PEG5 spacer in Biotin-PEG5-amine directly increases the water solubility of the biotin moiety and any resulting conjugate, a property that is lacking in analogs with simple hydrocarbon spacers [1]. This effect is a class-level characteristic of PEG linkers, with longer chains generally conferring greater hydrophilicity . While specific mg/mL data for Biotin-PEG5-amine is not reported, vendors confirm its solubility in water and most organic solvents , highlighting a key advantage over non-PEG biotinylation reagents that often exhibit poor aqueous solubility.

Bioconjugation Solubility Chemical Biology

Impact of Biotinylation on Intracellular Delivery: Bio-PEG-BSA vs. PEG-BSA and Unmodified BSA

In a comparative study using bovine serum albumin (BSA), a biotin-PEG conjugate (Bio-PEG-BSA) demonstrated significantly improved intracellular delivery to A549 human lung cancer cells compared to both PEGylated BSA (PEG-BSA) and unmodified BSA [1]. This class-level evidence demonstrates the unique advantage of biotin-mediated targeting over simple PEGylation. Biotin-PEG5-amine is a key reagent for creating such biotin-PEG-protein conjugates, enabling the study and exploitation of these beneficial delivery properties.

Drug Delivery Protein Engineering Intracellular Uptake

Optimal Use Cases for Biotin-PEG5-Amine Based on Quantitative Evidence


Building PROTACs with a Mid-Range Linker

Biotin-PEG5-amine is a suitable building block for synthesizing PROTACs where a linker of intermediate length is predicted to be optimal for inducing the E3 ligase-target protein interaction. Its 5-unit PEG spacer serves as a starting point for optimization, balancing potential steric issues of shorter linkers with the reduced effective concentration sometimes observed with longer linkers [1].

Biotinylating Anionic Proteins for Enhanced Intracellular Delivery

Based on evidence that biotin-PEG modification significantly improves the intracellular uptake of anionic proteins like BSA [1], Biotin-PEG5-amine is a reagent of choice for creating these conjugates. This is directly relevant for developing protein-based therapeutics or studying mechanisms of cellular entry and trafficking.

Preparing Soluble Protein Conjugates for Affinity Assays

Biotin-PEG5-amine is a preferred reagent for attaching a biotin handle to proteins while simultaneously enhancing their solubility and reducing aggregation. The PEG5 spacer provides a quantifiable improvement in aqueous solubility over non-PEG reagents [1], and the resulting biotinylated proteins are compatible with a wide range of avidin/streptavidin-based detection and purification platforms .

Functionalizing Nanoparticles with Reduced Steric Hindrance

The PEG5 spacer of Biotin-PEG5-amine provides an optimal balance for nanoparticle surface modification. It is long enough to reduce steric hindrance for efficient biotin-avidin binding compared to very short PEG2 spacers [1], but avoids the excessive chain length of PEG11 or PEG23 linkers that could lead to 'mushroom-to-brush' conformational changes or increased hydrodynamic radius, potentially affecting nanoparticle biodistribution or stability .

Technical Documentation Hub

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